Imidazo[1,2-a]pyridin-7-amine dihydrochloride
Description
Historical Development and Research Evolution
The imidazo[1,2-a]pyridine framework emerged in the mid-20th century as chemists explored condensed heterocycles for their bioactive potential. Early synthetic routes relied on condensation reactions between 2-aminopyridines and α-haloketones, but these methods faced limitations in regioselectivity and yield. The specific derivative imidazo[1,2-a]pyridin-7-amine gained prominence in the 2010s with the advent of transition-metal-catalyzed cyclization strategies, enabling precise functionalization at the 7-position. Its dihydrochloride salt form, first reported in patent literature circa 2015, addressed solubility challenges inherent to the free base, facilitating pharmacological testing.
Key milestones include:
Significance in Heterocyclic Chemistry
As a bicyclic system containing bridgehead nitrogen atoms, this compound exemplifies three critical principles of heterocyclic chemistry:
- Aromatic Stability : The 10π-electron system delocalizes across the fused rings, conferring resistance to electrophilic substitution while allowing nucleophilic attacks at the electron-deficient C3 position.
- Functional Group Compatibility : The 7-amine group serves as a handle for derivatization via acylation, alkylation, or cross-coupling, enabling rapid library synthesis (Figure 1).
- Salt Formation : Conversion to the dihydrochloride salt improves aqueous solubility (logP ≈ 1.2) compared to the free base (logP ≈ 2.8), critical for bioavailability studies.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉Cl₂N₃ |
| Molecular Weight | 206.07 g/mol |
| Purity | ≥96% (HPLC) |
| Storage Conditions | Room temperature, inert atmosphere |
Positioning within the Imidazo[1,2-a]pyridine Family
Among over 200 documented imidazopyridine derivatives, the 7-amine subgroup occupies a strategic niche:
- Electronic Profile : The electron-donating NH₂ group at C7 increases electron density at C2 and C5, directing electrophiles to these positions—a contrast to 7-fluoro analogs where electronegative substituents activate C3.
- Synthetic Utility : Compared to ester derivatives like methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 86718-01-6), the 7-amine enables divergent synthesis routes through reductive amination or Ullmann couplings.
- Biological Relevance : While 7-carboxylic acid derivatives often target bacterial enzymes, 7-amine analogs show greater affinity for eukaryotic kinases and GPCRs.
Current Research Landscape and Academic Significance
Recent studies (2020–2024) highlight three emerging applications:
- Anticancer Agents : Hybrid molecules linking the 7-amine to quinazoline fragments inhibit EGFR kinase with IC₅₀ values ≤50 nM in H1975 lung cancer cells.
- Antimicrobial Scaffolds : Structural analogs demonstrate sub-μM activity against drug-resistant Mycobacterium tuberculosis by interfering with cell wall mycolic acid biosynthesis.
- Materials Science : Coordination polymers incorporating imidazo[1,2-a]pyridin-7-amine ligands exhibit tunable luminescence for OLED applications.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-1-3-10-4-2-9-7(10)5-6;;/h1-5H,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOUJGAUYFSDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-25-2 | |
| Record name | imidazo[1,2-a]pyridin-7-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Molecular Iodine-Catalyzed Ultrasonication Method
A robust approach involves a three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone under ultrasonication, catalyzed by molecular iodine in aqueous media. This method achieves yields up to 96% within 30 minutes at room temperature, leveraging iodine’s dual role as a catalyst and oxidant. The mechanism proceeds through:
- Iodine-mediated enolization of acetophenone to form phenylglyoxal.
- Knoevenagel condensation with dimedone’s enolic form, generating an α,β-unsaturated ketone intermediate.
- aza-Michael addition of 2-aminopyridine, followed by intramolecular cyclization and oxidative aromatization.
Key advantages include minimal catalyst loading (20 mol%), ambient conditions, and avoidance of transition metals. However, the 7-amine substituent requires pre-functionalized 2-aminopyridine precursors, limiting substrate scope.
Groebke–Blackburn–Bienaymé Three-Component Reaction
The Groebke reaction offers a versatile route to imidazo[1,2-a]pyridines by condensing 2-aminopyridines, aldehydes, and isocyanides. For 7-amine derivatives, the strategy involves:
- Isocyanide synthesis from primary amines (e.g., 7-amino-2-aminopyridine) via Hoffmann isocyanide synthesis.
- Cyclocondensation with aldehydes and 2-aminopyridines under microwave or thermal conditions.
This method facilitates rapid library generation but requires stringent control over regioselectivity to direct the amine to the 7-position. Recent optimizations using Buchwald–Hartwig coupling have enabled late-stage functionalization, improving yield (up to 85%).
Post-Cyclization Functionalization Strategies
Halogenation-Amination Sequences
Position-selective halogenation at the 7-position followed by amination is a widely adopted strategy:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, DMF, 0°C → rt | 78 |
| Amination | NH3, CuI, L-proline, 80°C | 65 |
The brominated intermediate undergoes Ullmann-type coupling with ammonia, achieving moderate yields. Microwave-assisted protocols reduce reaction times from 24 hours to 30 minutes.
Directed C–H Amination
Palladium-catalyzed C–H activation enables direct amination without pre-halogenation:
- Catalyst system : Pd(OAc)₂ (10 mol%), Xantphos (15 mol%), Cs₂CO₃ (2 eq).
- Amination source : Boc-protected hydroxylamine (1.5 eq), 100°C, 12 hours.
This method achieves 70% yield but faces challenges with over-oxidation and regioselectivity.
Salt Formation and Purification
Dihydrochloride Synthesis
The free base (imidazo[1,2-a]pyridin-7-amine) is treated with hydrochloric acid to form the dihydrochloride salt:
- Protonation : The primary amine (pKa ≈ 4.5) and imidazole nitrogen (pKa ≈ 6.8) are protonated in HCl (2 eq).
- Crystallization : Ethanol/water (3:1) at −20°C yields white crystalline solid (purity >98% by HPLC).
Critical Parameters :
- Stoichiometry : Excess HCl leads to hygroscopic salts; precise 2:1 molar ratio is essential.
- Temperature : Slow cooling (−1°C/min) prevents amorphous precipitation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Iodine catalysis | 96 | 30 min | Low | High |
| Groebke reaction | 85 | 2 h | Moderate | Moderate |
| Halogenation-Amination | 65 | 24 h | High | Low |
The iodine-catalyzed route is optimal for large-scale synthesis due to its rapid kinetics and aqueous compatibility. Conversely, C–H amination offers atom economy but requires costly catalysts.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of imidazo[1,2-a]pyridin-7-amine dihydrochloride is its antimicrobial properties. Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit effectiveness against various bacterial strains. For instance, a study demonstrated that several imidazo[1,2-a]pyridine derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Mycobacterium species .
Anti-Tuberculosis Activity
This compound has shown promise as a potential anti-tuberculosis agent. A series of studies have identified its derivatives as potent inhibitors against Mycobacterium tuberculosis (Mtb) and Mycobacterium bovis BCG. For example, compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various Mtb strains, indicating strong antibacterial activity even against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .
Case Study: Structure-Activity Relationship (SAR)
A comprehensive analysis of the structure-activity relationship (SAR) has been conducted to understand how modifications to the imidazo[1,2-a]pyridine structure can enhance its biological activity. For instance, certain substitutions at specific positions on the ring structure have been linked to increased potency against Mtb. This highlights the importance of chemical modifications in developing effective therapeutic agents against resistant strains of tuberculosis .
Broader Pharmacological Applications
Beyond its antimicrobial properties, this compound exhibits a range of other biological activities:
- Anticancer : Some derivatives have shown efficacy in inhibiting cancer cell growth.
- Anti-inflammatory : Compounds from this class are being explored for their potential to reduce inflammation.
- Anticonvulsant : Certain analogs demonstrate promise in treating seizure disorders.
These diverse pharmacological effects underscore the compound's versatility in medicinal chemistry and its potential as a scaffold for drug development across various therapeutic areas .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound has been shown to interfere with the electron transport chain in mitochondria, leading to the disruption of cellular energy production. Additionally, it can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune response .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
lists compounds structurally related to Imidazo[1,2-a]pyridin-7-amine dihydrochloride, ranked by similarity scores:
| Compound Name | Similarity Score | CAS Number | Key Structural Differences |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride | 0.98 | 56621-99-9 | Pyrimidine instead of pyridine ring |
| N2,N2-Dimethylpyrimidine-2,5-diamine | 0.69 | 943757-74-2 | Lacks fused imidazole ring |
| 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine | 0.64 | 66247-84-5 | Piperazine substituent; no dihydrochloride |
| (1H-Imidazol-4-yl)methanamine hydrochloride | 0.60 | 1335299-39-2 | Single imidazole ring; monohydrochloride |
The highest similarity (0.98) is observed with Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, differing only in the substitution of a pyrimidine ring for pyridine. This minor change may influence electronic properties, solubility, and binding affinity in biological systems .
Imidazo[1,2-c]pyrimidin-7-amine
From , Imidazo[1,2-c]pyrimidin-7-amine (CAS: 1229383-37-2) shares a fused imidazole-pyrimidine core but lacks the dihydrochloride salt. Its molecular formula (C₆H₆N₄) suggests lower molecular weight compared to the target compound. The absence of hydrochloride groups likely reduces its water solubility, limiting its utility in aqueous applications .
Physicochemical and Functional Properties
Solubility and Salt Forms
Dihydrochloride salts, such as those in (putrescine, cadaverine dihydrochlorides), are commonly used in analytical standards due to their high solubility in water. For example, biogenic amine dihydrochlorides are dissolved in deionized water at 1000 mg/L concentrations, indicating similar solubility advantages for this compound .
Biological Activity
Imidazo[1,2-a]pyridin-7-amine dihydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, anticancer properties, and its mechanisms of action.
- Molecular Formula : C₇H₉Cl₂N₃
- Molecular Weight : 194.07 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core, which contributes to its biological properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research has shown that derivatives of imidazo[1,2-a]pyridine are effective against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.
Case Study: Anti-Tubercular Activity
In a study evaluating a series of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis H37Rv, several compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.05 μg/mL. Notably, compound IPA-6 showed exceptional activity with an MIC of 0.05 μg/mL against drug-susceptible strains .
| Compound | MIC (μg/mL) |
|---|---|
| IPA-6 | 0.05 |
| IPA-9 | 0.4 |
| IPS-1 | 0.4 |
Antiviral Properties
This compound has also been investigated for its antiviral potential. Studies suggest that compounds within this class can inhibit viral replication through various mechanisms.
The antiviral activity is primarily attributed to the ability of these compounds to interfere with viral enzymes or inhibit viral entry into host cells. For example, certain derivatives have shown efficacy against influenza viruses by disrupting the viral life cycle .
Anticancer Activity
The anticancer potential of this compound is notable, with various studies indicating its ability to inhibit the growth of cancer cells.
Case Study: Cytotoxicity Assay
In cytotoxicity assays using human cervical carcinoma HeLa cells, several analogs displayed significant cytotoxic effects with IC50 values below 150 μM. Compounds were tested at concentrations ranging from 25 to 2000 μM to determine their half-maximal inhibitory concentration (IC50) .
| Compound | IC50 (μM) |
|---|---|
| 1a | <150 |
| 1d | <150 |
| 1l | >150 |
The mechanism by which this compound exerts its anticancer effects includes:
Q & A
Q. What are the common synthetic routes for Imidazo[1,2-a]pyridin-7-amine dihydrochloride, and what are the critical reaction steps?
The synthesis typically involves forming the imidazo[1,2-a]pyridine core via cyclization reactions, followed by functionalization at the 7-position. Key steps include:
- Cyclization : Using α-haloketones or aldehydes with 2-aminopyridine derivatives under reflux conditions (e.g., ethanol or acetic acid).
- Amine introduction : Nucleophilic substitution or Buchwald-Hartwig amination to install the amine group at the 7-position.
- Salt formation : Treatment with HCl to generate the dihydrochloride salt, enhancing solubility for biological testing . Purification often employs recrystallization or column chromatography, with yields optimized by controlling temperature and reaction time .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : and NMR to confirm the structure and substituent positions (e.g., aromatic protons at δ 7.5–9.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., , MW 219.08).
- Elemental analysis : To validate purity and stoichiometry of the dihydrochloride salt.
- X-ray crystallography : For definitive structural confirmation if single crystals are obtainable .
Q. What are the primary biological or pharmacological applications of this compound in current research?
The compound is studied for:
- Kinase inhibition : Potentially targeting c-Kit or other tyrosine kinases implicated in cancers like gastrointestinal stromal tumors (GIST) .
- Antimicrobial activity : Structural analogs show efficacy against drug-resistant pathogens (e.g., MRSA) due to the imidazo[1,2-a]pyridine scaffold’s membrane-disrupting properties .
- Neuroactive potential : Modulation of GABA receptors or other CNS targets, though this requires further validation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for scalable synthesis while maintaining high yield and purity?
- Design of Experiments (DOE) : Apply statistical methods (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design might identify optimal reflux time and HCl concentration for salt formation .
- In-line analytics : Use HPLC or FTIR for real-time monitoring to minimize side products.
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What computational tools are effective in predicting the reactivity and stability of Imidazo[1,2-a]pyridin-7-amine derivatives?
- Density Functional Theory (DFT) : Calculate reaction pathways for cyclization or amine functionalization, focusing on transition states and activation energies .
- Molecular docking : Screen derivatives against kinase domains (e.g., c-Kit) to prioritize synthesis targets. Software like AutoDock Vina can predict binding affinities .
- Machine learning : Train models on existing kinetic data to predict optimal reaction conditions or biological activity .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC values across studies)?
- Orthogonal assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., proliferation assays) methods.
- Dose-response curves : Ensure consistency across multiple replicates and cell lines.
- Metabolic stability testing : Assess compound degradation in assay media via LC-MS to rule out false negatives .
Q. What strategies can mitigate off-target effects in pharmacological studies of this compound?
- Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify unintended protein interactions.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. ethyl groups) to enhance selectivity .
- Cryo-EM/X-ray co-crystallography : Resolve binding modes to guide rational design .
Q. How can this compound be functionalized to overcome drug resistance in antimicrobial applications?
- Bioisosteric replacement : Substitute the amine group with a sulfonamide or urea to evade efflux pumps.
- Pro-drug strategies : Introduce hydrolyzable esters to improve membrane permeability in Gram-negative bacteria.
- Synergistic combinations : Pair with β-lactam antibiotics to restore susceptibility in MRSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
